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molecular formula C11H10ClNO5 B8571192 (4-Nitrophenyl)methyl 4-chloro-3-oxobutanoate CAS No. 90121-71-4

(4-Nitrophenyl)methyl 4-chloro-3-oxobutanoate

Cat. No. B8571192
M. Wt: 271.65 g/mol
InChI Key: YBONLNIFRALZLP-UHFFFAOYSA-N
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Patent
US04572801

Procedure details

After 191.2 g (1.25 mol) of p-nitrobenzyl alcohol is dissolved in 250 ml of methylene chloride, 98.8 g of pyridine is added, and the mixture is cooled to -5° to 0° C. A solution of 193.75 g (1.25 mol) of γ-chloroacetoacetyl chloride (γ-CAC) in 431 ml of methylene chloride is added at the same temperature over an hour and, after completion of the addition, the mixture is stirred for 30 minutes. The resulting pyridine hydrochloride is filtered off. The filtrate and washings are combined and washed with 2 l-portions of water. The organic layer is dried over sodium sulfate and the solvent is then distilled off to give 354 g of p-nitrobenzyl γ-chloroacetoacetate as an oil.
Quantity
191.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
98.8 g
Type
reactant
Reaction Step Two
Quantity
193.75 g
Type
reactant
Reaction Step Three
Quantity
431 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].N1C=CC=CC=1.[Cl:18][CH2:19][C:20](=[O:25])[CH2:21][C:22](Cl)=[O:23]>C(Cl)Cl>[Cl:18][CH2:19][C:20](=[O:25])[CH2:21][C:22]([O:9][CH2:8][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:11][CH:10]=1)=[O:23]

Inputs

Step One
Name
Quantity
191.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CO)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
98.8 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
193.75 g
Type
reactant
Smiles
ClCC(CC(=O)Cl)=O
Name
Quantity
431 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to -5° to 0° C
ADDITION
Type
ADDITION
Details
after completion of the addition
FILTRATION
Type
FILTRATION
Details
The resulting pyridine hydrochloride is filtered off
WASH
Type
WASH
Details
washed with 2 l-portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is then distilled off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC(CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 354 g
YIELD: CALCULATEDPERCENTYIELD 104.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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